E-4031 二盐酸盐

描述

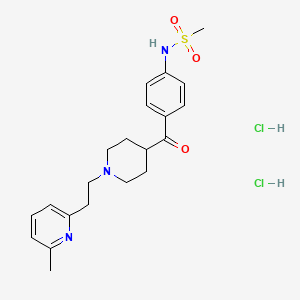

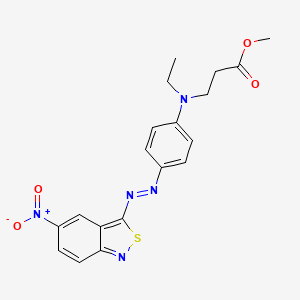

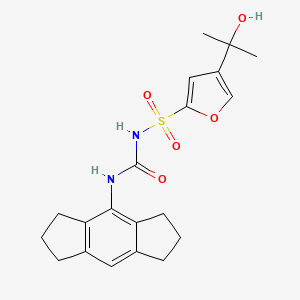

E-4031 is a sulfonamide.

科学研究应用

HERG K+ 通道阻滞剂

E-4031 二盐酸盐是一种HERG K+ 通道阻滞剂 . 它阻断由醚-a-go-go 相关基因(ERG1 或 KCNH1)编码的离子通道。 它阻断开放构型的通道,对闭合构型的通道几乎没有影响 .

抗心律失常药物

E-4031 二盐酸盐是一种III 类抗心律失常药物 . 它阻断由醚-a-go-go 相关基因(ERG1 或 KCNH1)编码的离子通道。 在表达系统中,人类 ERG 通道阻断的 IC 50 大约为 350 nM .

内向整流钾电流抑制剂

E-4031 二盐酸盐是快速失活型内向整流 K+ 电流(IK, IR)的有效和选择性抑制剂,其 IC₅₀ = 10 nM .

ATP 敏感 K+ 通道阻滞剂

在内向外膜片中,E-4031 二盐酸盐也阻断 ATP 敏感 K+ 通道,其 EC 50 = 31 µM .

心脏 HERG 通道阻滞剂

E-4031 二盐酸盐是心脏 HERG 通道的特异性阻滞剂,其 IC 50 = 7.7 nM .

KV 11.1 通道阻滞剂

E-4031 二盐酸盐是 K V 11.1 (hERG) 通道的选择性阻滞剂;它抑制快速延迟整流 K+ 电流 (I Kr) .

延长动作电位时程

E-4031 二盐酸盐可逆地延长豚鼠乳头肌和离体心室肌细胞的动作电位时程,而不影响 Na+ 或 Ca2+ 内流 .

长 QT 综合征 (LQTS) 研究

E-4031 二盐酸盐被用作人类诱导多能干细胞来源的心肌细胞 (hiPSC-CMs) 中的人类醚-a-go-go 相关基因 (hERG) 阻滞剂,以及长 QT 综合征 (LQTS) 诱导多能干细胞 (iPSCs) 类胚体中的 IKr 阻滞剂 .

作用机制

E-4031 dihydrochloride, also known as E-4031 Free or E-4031, is a methanesulfonanilide class III antiarrhythmic agent . Its IUPAC name is 1-(2-(6-Methyl-2-pyridyl)ethyl)-4-(4-methylsulfonylaminobenzoyl)piperidine dihydrochloride .

Mode of Action

E-4031 interacts with its targets by binding to the open hERG-type potassium channels . The exact structural target within the hERG-channel is unclear, but some other methanesulfonanilide class III antiarrhythmic drugs are known to bind to the S6 domain or C-terminal of the hERG-channel .

Pharmacokinetics

It’s known that the compound is a selective blocker of k v 111 (hERG) channels and inhibits the rapid delayed-rectifier K + current (I Kr) .

生化分析

Biochemical Properties

E-4031 Dihydrochloride interacts with the hERG channels (Kv11.1), which mediate the rapid delayed-rectifier potassium current (I Kr) in myocardial cells . This interaction is crucial in the repolarization process of these cells .

Cellular Effects

E-4031 Dihydrochloride has significant effects on various types of cells and cellular processes. It prolongs the action potential duration in guinea pig papillary muscle and isolated ventricular myocytes without affecting sodium or calcium inward currents . This influences cell function by modulating the electrical activity of the cells .

Molecular Mechanism

E-4031 Dihydrochloride exerts its effects at the molecular level by blocking the hERG-type potassium channels . It binds to the open channels, inhibiting the rapid delayed-rectifier potassium current (I Kr) and thus prolonging the cardiac action potential .

Temporal Effects in Laboratory Settings

In laboratory settings, E-4031 Dihydrochloride shows stability and does not degrade over time

属性

CAS 编号 |

113559-13-0 |

|---|---|

分子式 |

C21H28ClN3O3S |

分子量 |

438.0 g/mol |

IUPAC 名称 |

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H |

InChI 键 |

LEGNBJZJJSZVHZ-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |

规范 SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

113559-13-0 |

Pictograms |

Irritant |

同义词 |

N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of E-4031?

A1: E-4031 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr), primarily mediated by the human ether-a-go-go-related gene (hERG) potassium channels. [, , , , , , , ]

Q2: How does E-4031 interact with hERG channels?

A2: E-4031 binds to hERG channels, inhibiting the outward potassium current (IKr). This interaction is characterized by high affinity and slow dissociation kinetics. [, , ]

Q3: What are the downstream effects of E-4031 binding to hERG channels?

A3: E-4031 binding to hERG channels prolongs the action potential duration (APD) in cardiac myocytes. This prolongation primarily affects the repolarization phase without significantly altering depolarization. [, , , ]

Q4: How does E-4031 affect cardiac electrophysiology beyond IKr block?

A4: While E-4031 primarily blocks IKr, research suggests potential interactions with other ion channels at higher concentrations. Studies have shown a concentration-dependent block of the ATP-sensitive potassium channel (IKATP). [, ] Additionally, E-4031 may influence pacemaker activity in the sinoatrial node by affecting the IKr current in pacemaker cells. [, ]

Q5: How do the electrophysiological effects of E-4031 translate to in vivo cardiac function?

A5: In vivo studies show E-4031 prolongs the QT interval on electrocardiograms (ECG) due to APD prolongation. This effect is associated with a reduction in heart rate. [, , , , , ]

Q6: What is the molecular formula and weight of E-4031?

A6: The molecular formula of E-4031 is C20H26N4O3S • 2HCl, and its molecular weight is 467.44 g/mol.

Q7: Is there spectroscopic data available for E-4031?

A7: While the provided research articles do not delve into detailed spectroscopic data, resources like PubChem and ChemSpider can be consulted for information on NMR, IR, and Mass Spectrometry data.

Q8: How does the methanesulfonamide group in E-4031 contribute to its activity?

A8: Research utilizing a methanesulfonate-lacking E-4031 analogue (E-4031-17) showed that while E-4031-17 still inhibited hERG, it exhibited weaker potency and different binding kinetics compared to E-4031. This suggests the methanesulfonamide group plays a crucial role in E-4031's high affinity and slow dissociation from the hERG channel. []

Q9: Are there specific amino acid residues in hERG channels crucial for E-4031 binding?

A9: Mutagenesis studies have identified several amino acid residues in the S6 transmembrane domain of hERG channels critical for E-4031 binding. Mutations at positions F656, Y652, and F557 significantly reduced the inhibitory effects of E-4031. Additionally, the S624A mutation also attenuated E-4031's action on hERG current. []

Q10: How is the efficacy of E-4031 assessed in vitro?

A10: In vitro efficacy is evaluated using electrophysiology techniques, primarily patch-clamp, on isolated cardiac myocytes or heterologous expression systems like HEK293 cells transfected with hERG channels. These experiments measure changes in IKr current amplitude and kinetics in response to E-4031. [, , , , ]

Q11: What animal models are used to study E-4031's effects?

A11: Research utilizes various animal models, including dogs, rabbits, guinea pigs, and rats, to investigate E-4031's impact on cardiac electrophysiology and arrhythmias. These models help assess the compound's efficacy in different species and under various physiological and pathological conditions. [, , , , , , , , ]

Q12: Are there specific applications of E-4031 in research?

A12: E-4031 is widely used as a pharmacological tool to study hERG channel function and assess the risk of drug-induced QT prolongation in preclinical drug development. It helps evaluate the proarrhythmic potential of novel compounds and elucidate the mechanisms underlying cardiac arrhythmias. [, ]

Q13: What is the major safety concern associated with E-4031 and similar compounds?

A13: The primary safety concern is the potential to induce torsades de pointes (TdP), a life-threatening polymorphic ventricular tachycardia. This risk arises from excessive prolongation of the QT interval due to IKr block. [, , , ]

Q14: Have there been attempts to mitigate the proarrhythmic potential of E-4031-like compounds?

A14: Research has explored combining IKr blockers with other antiarrhythmic agents, like calcium channel blockers, to potentially reduce the risk of TdP while maintaining efficacy. [, ]

Q15: What factors influence the proarrhythmic effects of E-4031?

A15: Several factors, including drug concentration, pre-existing cardiac conditions, electrolyte imbalances (like hypokalemia), and genetic predisposition, can influence E-4031's proarrhythmic effects. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)